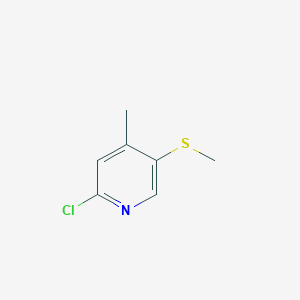

2-Chloro-4-methyl-5-(methylthio)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

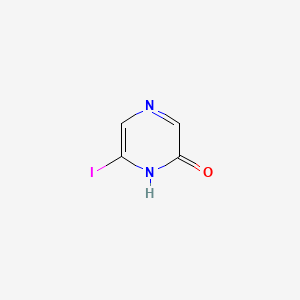

“2-Chloro-4-methyl-5-(methylthio)pyridine” is an organic compound and a derivative of pyridine. It has a molecular formula of C7H8ClNS and a molecular weight of 173.66 g/mol . It is typically found in a liquid form .

Synthesis Analysis

The synthesis of “2-Chloro-4-methyl-5-(methylthio)pyridine” involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct. The dihydro adduct, without isolation, is treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-methyl-5-(methylthio)pyridine” is represented by the linear formula C7H8ClNS . The structure can also be represented using the SMILES stringCc1ccc(Cl)nc1 . Chemical Reactions Analysis

“2-Chloro-4-methyl-5-(methylthio)pyridine” can undergo various chemical reactions. For instance, it can react with 3,5-bis(trifluoromethyl)phenylboronic acid to form 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine by palladium-catalyzed cross-coupling reaction .Physical And Chemical Properties Analysis

“2-Chloro-4-methyl-5-(methylthio)pyridine” is a liquid at room temperature . It has a molecular weight of 173.66 g/mol .Applications De Recherche Scientifique

Developments in Antiplatelet Drug Synthesis

Pyridine derivatives, specifically in the synthesis of clopidogrel, an antiplatelet and antithrombotic drug, highlight the importance of pyridine compounds in pharmaceutical development. The review by Saeed et al. (2017) discusses various synthetic methodologies for clopidogrel, underscoring the pyridine scaffold's role in creating vital therapeutic agents (Saeed et al., 2017).

Hybrid Catalysts in Chemical Synthesis

The application of pyridine derivatives in synthesizing pyrano[2,3-d]pyrimidine scaffolds through hybrid catalysts demonstrates their utility in developing compounds with potential medicinal and pharmaceutical significance. Parmar et al. (2023) cover synthetic pathways and the role of various catalysts in this process, indicating pyridine's versatility in chemical synthesis (Parmar et al., 2023).

Chemical Properties and Complex Formation

The chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, are explored by Boča et al. (2011). Their review provides insights into the preparation, properties, and complex formation of these compounds, highlighting their potential in various scientific applications (Boča et al., 2011).

Environmental and Analytical Applications

Pyridine derivatives' role in environmental science, particularly in herbicide sorption to soil and organic matter, is discussed by Werner et al. (2012). This review underscores the environmental interactions and analytical importance of pyridine-based compounds (Werner et al., 2012).

Catalytic Vapor Phase Synthesis

The catalytic vapor phase synthesis of pyridine, using catalysts like HZSM-5, showcases the industrial and synthetic chemistry relevance of pyridine derivatives. Reddy et al. (2012) review the literature on catalytic methods for pyridine synthesis, emphasizing its commercial and practical applications (Reddy et al., 2012).

Safety and Hazards

The safety data sheet for “2-Chloro-4-methyl-5-(methylthio)pyridine” indicates that it is harmful if swallowed or in contact with skin. It may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this chemical .

Propriétés

IUPAC Name |

2-chloro-4-methyl-5-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGRISYPDKUAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1SC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-5-(methylthio)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)

![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)